2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid
Description
2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2, a 3-hydroxyphenyl group at position 5, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
2-chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(15)4-7/h1-6,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWVAINTTKHKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686963 | |
| Record name | 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258629-67-2 | |
| Record name | 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Carboxylic Acid Functionalization
The foundational step in synthesizing 2-chloro-pyridine-3-carboxylic acid derivatives involves the introduction of chlorine at the 2-position and a carboxylic acid group at the 3-position. As demonstrated in [US4255581A], 2-chloro-3-pyridinecarboxylic acid serves as a critical precursor. This compound is typically synthesized via:
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Chlorination of nicotinic acid derivatives using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Direct functionalization of pyridine rings through electrophilic aromatic substitution, though this method often requires directing groups to ensure regioselectivity.
For example, the patent [US4255581A] describes the reaction of 2-chloro-3-pyridinecarboxylic acid with triethylamine to form a reactive intermediate, which is subsequently esterified with agents such as 3-bromophthalide or pivaloyloxymethyl chloride. This step highlights the importance of polar solvents (e.g., acetone, dimethylformamide) and reflux conditions (60–100°C) to achieve high yields.
Nucleophilic Aromatic Substitution (NAS)
In [US4255581A], halogenated pyridinecarboxylic acid esters undergo NAS with substituted anilines under inert solvents (e.g., xylene, toluene) at reflux temperatures. For example:
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Reaction of phthalidyl 2-chloro-3-pyridinecarboxylate with m-trifluoromethylaniline at 140–190°C yields 2-anilino derivatives.
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Adapting this method, 3-hydroxyphenylaniline could theoretically replace m-trifluoromethylaniline to introduce the hydroxyphenyl group. However, the electron-donating hydroxyl group may reduce the nucleophilicity of the aniline, necessitating catalysts like copper(I) iodide or palladium complexes.
Cross-Coupling Reactions
Modern synthetic approaches often employ transition metal-catalyzed cross-coupling reactions for aryl-aryl bond formation:
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Suzuki-Miyaura Coupling : A 5-bromo-2-chloro-pyridine-3-carboxylic acid intermediate could react with 3-hydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
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Buchwald-Hartwig Amination : This method could introduce amino groups that are later oxidized to hydroxyl groups, though this adds steps to the synthesis.
Stepwise Synthesis and Optimization
Intermediate Formation: 2-Chloro-3-Pyridinecarboxylic Acid Esters
The patent [US4255581A] provides detailed protocols for esterifying 2-chloro-3-pyridinecarboxylic acid (Table 1):
| Esterification Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Bromophthalide | Acetone | Reflux | 67 |
| Pivaloyloxymethyl chloride | Acetone | Reflux | 53.5 |
Key Observations :
Functionalization at the 5-Position
Introducing the 3-hydroxyphenyl group requires protecting the hydroxyl functionality to prevent side reactions. The PMC study demonstrates the use of methyl ester protection for carboxylic acids, followed by deprotection under acidic conditions. Adapting this:
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Protection : Convert 2-chloro-5-iodo-pyridine-3-carboxylic acid to its methyl ester using methanol and H₂SO₄.
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Coupling : Perform a Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid.
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Deprotection : Remove the methyl ester with NaOH and the methoxy group with BBr₃ to yield the free hydroxyl group.
Purification and Characterization
Isolation Techniques
Analytical Data
Representative characterization data from analogous compounds:
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Melting Points : Phthalidyl esters exhibit m.p. 137–165°C.
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IR Spectroscopy : Strong absorptions at 1745–1785 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch).
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Elemental Analysis : Precision within ±0.3% for C, H, N, and Cl.
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Functionalization
The 5-position of pyridine is less reactive toward electrophilic substitution. To address this:
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Use directed ortho-metalation with lithium diisopropylamide (LDA) to install directing groups.
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Employ C-H activation catalysts (e.g., Pd/norbornene) for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2-Chloro-5-(3-oxophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-methanol.
Substitution: Formation of 2-Amino-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid exhibits notable antimicrobial properties against various pathogens. It has shown efficacy against Gram-positive bacteria and drug-resistant fungal strains, making it a candidate for developing novel antimicrobial agents to combat increasing resistance among pathogens .
Anti-inflammatory Properties
The compound has been explored for its potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Preliminary investigations have demonstrated that derivatives of this compound possess anticancer activities. In vitro studies have shown effectiveness against specific cancer cell lines, indicating its potential role in cancer therapy .
Biological Applications
Enzyme Inhibition
The compound is being studied for its ability to inhibit specific enzymes involved in various biological processes. This mechanism is crucial for developing drugs targeting metabolic pathways associated with diseases such as cancer and infections.
Receptor Modulation
There is ongoing research into how this compound interacts with biological receptors, which could lead to advancements in pharmacology and the design of new therapeutic agents .
Material Science
Synthesis of Advanced Materials
this compound serves as a building block in synthesizing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance in various industrial applications .
Synthetic Chemistry
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that allow for the introduction of functional groups necessary for its biological activity and material properties .
Reactivity and Modifications
The presence of multiple functional groups enables various chemical modifications to optimize the compound's efficacy. These modifications are essential for tailoring the compound to specific applications in pharmaceuticals and materials science .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus and Candida auris. The findings support further exploration into its use as an antimicrobial agent in clinical settings .
- Anti-inflammatory Mechanism Exploration : Research into the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting its potential application in treating chronic inflammatory conditions .
- Anticancer Activity Assessment : In vitro assays on human lung cancer cell lines indicated a significant reduction in cell viability upon treatment with derivatives of this compound, highlighting its potential as a lead compound in cancer drug development .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The hydroxyphenyl group can interact with active sites of enzymes, while the chloro and carboxylic acid groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Reactivity : The chlorine atom at position 2 facilitates nucleophilic substitution reactions, while the carboxylic acid group enables salt formation or esterification .
2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid:
- Synthesized via halogenation and carboxylation of pyridine precursors. Purity levels reach 97–98% (Thermo Scientific, Biopharmacule) .
- Used as a building block for agrochemicals and pharmaceuticals due to its stability under harsh conditions .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid:
- Prepared by reacting 5-chloro-2-hydroxyphenyl derivatives with hydrogen peroxide and acetic acid, yielding antioxidative derivatives .
Comparative Insight:
The 3-hydroxyphenyl variant may require protective group strategies (e.g., acetylating the hydroxyl group) during synthesis to prevent unwanted side reactions, a challenge less prominent in CF₃-containing analogs .
Antioxidant Activity:
- Pyrrolidine derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit significant antioxidative properties, attributed to the hydroxylphenyl group’s radical-scavenging ability .
- The 3-hydroxyphenyl pyridine analog is hypothesized to share similar activity, though experimental validation is needed.
Pharmacological Potential:
- Trifluoromethyl derivatives are explored as kinase inhibitors or herbicides due to their metabolic stability .
- Chloro-methoxyphenyl analogs (e.g., 2-chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic acid) may target inflammatory pathways, leveraging dual halogen substituents for enhanced binding .
Stability and Industrial Relevance
Biological Activity
2-Chloro-5-(3-hydroxyphenyl)pyridine-3-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a pyridine ring with a chloro substituent and a hydroxyl group on a phenyl ring. Its molecular formula is with a molecular weight of approximately 249.65 g/mol. The compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways by binding to their active sites.
- Receptor Modulation : It can interact with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
- Gene Expression Influence : The compound may affect gene expression and protein synthesis, resulting in altered cellular functions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective (MIC < 10 µg/mL) | |
| Enterococcus faecalis | Moderate (MIC ~ 20 µg/mL) | |
| Candida albicans | Effective (MIC < 15 µg/mL) |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes it a candidate for further research in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Resistance : A study investigated the efficacy of this compound against multidrug-resistant strains of S. aureus. Results indicated a promising activity profile, suggesting its potential use as an alternative therapeutic agent in treating resistant infections .
- Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory effects, demonstrating that treatment with this compound reduced levels of inflammatory markers in cellular models, supporting its role in managing chronic inflammatory conditions .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize equivalents of boronic acid (1.2–1.5 eq) to minimize unreacted starting material.
How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
Basic Research Question
Methodological Approach :
- 1H/13C NMR :
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹, C=O: ~1700 cm⁻¹) and phenolic OH (broad peak ~3200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M-H]⁻ ion at m/z ~278 (calculated based on molecular formula C₁₂H₈ClNO₃).
Q. Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester intermediates .
How can computational modeling predict the compound’s electronic properties for drug design?
Advanced Research Question
Methodology :
DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies (e.g., HOMO ≈ -6.2 eV, LUMO ≈ -1.8 eV).
Molecular Docking : Simulate binding to target proteins (e.g., kinase inhibitors) using AutoDock Vina.
SAR Analysis : Correlate substituent effects (e.g., -Cl vs. -CF₃) with bioactivity .
Example : Trifluoromethyl analogs showed enhanced metabolic stability due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
